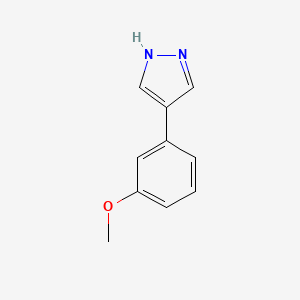

4-(3-Methoxyphenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Drug Discovery Paradigms

The pyrazole nucleus is a fundamental building block in a vast array of approved pharmaceutical agents, underscoring its importance in drug discovery. nih.govnih.gov Its significance is rooted in its unique physicochemical properties. The pyrazole ring contains a nitrogen atom that can act as a hydrogen bond donor and another that can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. nih.gov This dual capacity, combined with its aromatic nature and metabolic stability, makes it an attractive scaffold for medicinal chemists. nih.govnih.gov

The applications of pyrazole derivatives span a wide spectrum of therapeutic areas. academicstrive.comglobalresearchonline.net They are integral to drugs with anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. academicstrive.comnumberanalytics.commdpi.com For instance, the pyrazole ring is a key component of celebrated drugs like the anti-inflammatory agent Celecoxib and the phosphodiesterase V (PDE5) inhibitor Sildenafil. nih.govpharmablock.com Furthermore, the pyrazole core can act as a bioisostere for other aromatic rings like benzene (B151609) or imidazole, often leading to improved potency, selectivity, and pharmacokinetic profiles, such as enhanced aqueous solubility and reduced lipophilicity. nih.govpharmablock.com The number of pyrazole-containing drugs approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) has seen a significant increase, highlighting the sustained interest and success in harnessing this scaffold for therapeutic benefit. nih.govnih.gov

The broad biological activities exhibited by pyrazole-containing compounds have solidified their status as a critical pharmacophore in the development of new medicines. numberanalytics.comias.ac.in Research continues to uncover novel applications, from enzyme inhibitors to agents targeting the central nervous system, ensuring the pyrazole scaffold remains a focal point of innovation in medicinal chemistry. globalresearchonline.netnih.gov

Research Rationale for Investigating 4-(3-Methoxyphenyl)-1H-pyrazole and its Analogues

The investigation into specific pyrazole derivatives like this compound is driven by a rational drug design approach, building upon the established success of the broader pyrazole class. The substitution pattern on the pyrazole ring is a critical determinant of biological activity, and the exploration of different aryl groups at the 4-position is a common strategy to modulate a compound's properties. nih.govresearchgate.net

The rationale for focusing on the 3-methoxyphenyl (B12655295) substitution, in particular, can be multifaceted. The methoxy (B1213986) group (-OCH3) can influence the electronic properties of the phenyl ring and can participate in hydrogen bonding, potentially enhancing binding affinity to target proteins. Its position on the phenyl ring (meta in this case) is crucial for defining the spatial arrangement of the molecule, which dictates how it fits into a biological receptor's binding site.

Research into analogues of this compound often involves synthesizing a library of related compounds to establish structure-activity relationships (SAR). researchgate.netnih.gov For example, studies on pyrazole-based lamellarin O analogues, which feature various substituted phenyl groups, were undertaken to explore their potential as cytotoxic agents against human colon cancer cell lines. nih.govrsc.orgresearchgate.net By systematically altering the substituents on the phenyl ring and other positions of the pyrazole core, researchers can identify which modifications lead to enhanced potency and selectivity. nih.gov For instance, the introduction of fluorine atoms or other halogen groups to the phenyl ring in related pyrazole structures has been shown to improve cytotoxic activity. nih.gov

Furthermore, the investigation of such compounds is often aimed at specific biological targets. For example, various diarylpyrazole derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis CYP121A1, a key enzyme for the bacterium's survival. cardiff.ac.uk In other research, pyrazole derivatives with a trimethoxyphenyl group have been designed as tubulin inhibitors, which are a class of anticancer agents. researchgate.netnih.gov The overarching goal is to leverage the versatile pyrazole scaffold to develop novel molecules with precisely tuned properties to address unmet medical needs.

Detailed Research Findings

The following tables summarize key findings from research on this compound and its analogues.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| Pyrazole-based Lamellarin O Analogues | Cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, SW480) | Analogues with fluorine substituents demonstrated the most potent cytotoxic activity. The mode of action was determined to be non-necrotic, primarily through G2/M-phase cell cycle arrest. | nih.gov, rsc.org, researchgate.net |

| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone Derivatives | Tubulin Polymerization Inhibition | The derivative (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c) and its ketoxime derivative (10c) showed significant anti-proliferative activity with IC50 values in the nanomolar range. Compound 9c was found to disrupt the microtubule network and arrest the cell cycle in the G2/M phase. | researchgate.net, nih.gov |

| Imidazole and Triazole Diarylpyrazole Derivatives | Mycobacterium tuberculosis (Mtb) CYP121A1 Inhibition | The methoxy-substituted triazole derivative with a 4-chloroaryl pyrazole (12b) displayed good binding affinity to Mtb CYP121A1 with a Kd of 5.13 μM. | cardiff.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-3-8(5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGQODOYMYFWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize 4-(3-Methoxyphenyl)-1H-pyrazole, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, a study of various pyrazole (B372694) derivatives reported the chemical shifts for protons in similar structures. rsc.org The protons on the pyrazole ring, as well as those on the methoxyphenyl group, exhibit characteristic signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the methoxyphenyl substituent are distinct and have been reported in the literature for analogous compounds. rsc.orgcdnsciencepub.com For example, the carbon attached to the methoxy (B1213986) group and the carbons of the pyrazole ring appear at specific ppm values, confirming the connectivity of the molecule. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | 5.90 - 7.46 | m | rsc.org |

| ¹³C | 11.7 - 158.7 | - | rsc.org |

| Note: This table presents a range of chemical shifts observed for various pyrazole derivatives as specific data for this compound was not available in the search results. "m" denotes a multiplet. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-O stretching and bending vibrations.

Studies on similar pyrazole compounds have identified key vibrational frequencies. researchgate.netresearchgate.net The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the pyrazole ring are found in the 1400-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group is expected to appear as a strong band around 1000-1300 cm⁻¹. researchgate.net

Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3100 - 3500 | mdpi.com |

| Aromatic C-H | Stretching | 3000 - 3100 | acgpubs.org |

| C=C | Stretching | 1400 - 1600 | researchgate.net |

| C-O | Stretching | 1000 - 1300 | researchgate.net |

| Note: This table provides typical ranges for the specified functional groups based on related compounds, as a specific IR spectrum for this compound was not found. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The aromatic rings and the pyrazole ring contain π electrons that can be excited to higher energy orbitals upon absorption of UV or visible light.

For similar compounds, such as chalcones containing a methoxyphenyl group, the maximum absorption (λmax) is often observed in the UV region, which can be attributed to electronic excitations within the aromatic rings and the conjugated system. researchgate.net The position and intensity of these absorption bands are influenced by the specific substitution pattern and the solvent used.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are commonly used for this purpose.

The ESI-MS spectrum of this compound would show a peak corresponding to its protonated molecule [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For instance, HRMS data for related pyrazole derivatives have been reported with high precision, allowing for unambiguous formula determination. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule, revealing characteristic losses of small fragments. nih.gov

Table 3: Mass Spectrometry Data for Related Pyrazole Compounds

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Methyl 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate | HRMS (EI) | 279.1008 | 279.1001 | rsc.org |

| (E)-1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole | HRMS (ESI) | 323.1548 | 323.1559 | rsc.org |

| Note: This table shows examples of mass spectrometry data for related compounds to illustrate the technique's application. |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound was not found, numerous studies have reported the crystal structures of closely related pyrazole derivatives. nih.govnih.govresearchgate.netiucr.orgresearchgate.net These studies reveal details about the planarity of the pyrazole ring and the dihedral angles between the pyrazole and the attached phenyl rings. nih.govnih.gov They also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N for this compound should be in close agreement with the calculated values based on its molecular formula (C₁₀H₁₀N₂O). For example, analytical data for other pyrazole derivatives show a strong correlation between the calculated and found elemental compositions. acgpubs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, FMO, MEP, NLO)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. DFT is a widely used method to determine optimized geometry, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (FMO) — the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for assessing a compound's chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) map, another DFT-derived property, is vital for predicting how a molecule will interact with other molecules, highlighting regions that are rich or poor in electrons. For compounds with potential applications in photonics, Nonlinear Optical (NLO) properties are calculated to assess their ability to alter the properties of light. For many pyrazole (B372694) derivatives, these calculations have been performed and have shown that substitutions on the pyrazole ring significantly influence their electronic and NLO properties. unar.ac.idrjpn.org However, specific values and analyses for 4-(3-Methoxyphenyl)-1H-pyrazole are absent from the current body of literature.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, typically a protein or enzyme. nih.govresearchgate.net Studies on various pyrazole derivatives have shown their potential as inhibitors for targets like cyclooxygenase (COX) enzymes, various kinases, and receptors implicated in cancer. nih.govnih.govresearchgate.net These studies detail the binding affinities (measured in kcal/mol) and specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. Without specific docking studies performed on this compound, its potential biological targets and interaction profiles remain speculative.

Molecular Dynamics Simulations and Conformational Analysis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior and conformational flexibility. researchgate.net This is crucial for assessing the stability of a ligand-protein complex and understanding how the compound behaves in a biological environment, such as in an aqueous solution. For several pyrazole-based compounds, MD simulations have been used to confirm the stability of docking poses and analyze the dynamic nature of the interactions. researchgate.net Such a dynamic analysis for this compound is currently unavailable.

In Silico Prediction of Molecular Parameters Relevant to Biological Activity

In the early stages of drug discovery, several molecular parameters are calculated in silico to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions help to identify candidates with drug-like properties.

Topological Polar Surface Area and Molar Refractivity

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, bioavailability. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. Molar Refractivity (MR) is related to the molecule's volume and London dispersion forces, which can influence ligand-receptor binding. While online tools can predict these values, published research studies containing validated or discussed TPSA and MR values specifically for this compound are not found.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution. It measures how well a compound dissolves in fatty or nonpolar environments versus aqueous or polar ones. A balanced LogP is essential for a drug to pass through cell membranes without being too insoluble in blood. Numerous computational models exist to predict LogP values. For a compound to be considered for further development, its calculated LogP is a key consideration. However, dedicated studies reporting and discussing the predicted LogP for this compound have not been identified.

Preclinical Biological Activity and Mechanistic Studies

Structure-Activity Relationship (SAR) Investigations of 4-(3-Methoxyphenyl)-1H-pyrazole Derivatives

The biological efficacy of this compound derivatives is intricately linked to their structural features. Modifications at various positions of the pyrazole (B372694) and phenyl rings, as well as the stereochemistry of the molecule, have been shown to significantly influence their activity.

Positional and Substituent Effects on Biological Efficacy

The nature and position of substituents on both the pyrazole and the methoxyphenyl rings are critical determinants of biological activity.

Substitution on the Pyrazole Ring: The presence of different functional groups on the pyrazole nucleus can dramatically alter the compound's efficacy. For instance, in a series of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles, the presence of an acetonitrile (B52724) group on the pyrazole ring was found to be important for their activity as ROS receptor tyrosine kinase inhibitors. elsevierpure.com

Substitution on the Phenyl Ring: Modifications to the phenyl ring also play a crucial role. In studies on pyrazole derivatives as antileishmanial agents, the presence of a chlorine group on the phenyl ring was favorable for activity. nih.gov Conversely, the introduction of a 4-bromo group on the phenyl ring was found to diminish the antileishmanial effects of certain pyrazole derivatives. nih.gov Research on (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors indicated that a methyl group at the C4-position of the C-ring is critical for activity, while an amino group at the C5-position of the B-ring has a negative impact. nih.gov

General Trends: The introduction of electron-withdrawing groups, such as chloro, bromo, and nitro groups, can influence lipophilicity and metabolic stability. researchgate.net Conversely, increasing the number of methoxy (B1213986) groups on the ring has been observed to enhance activity in some cases. researchgate.net

Stereochemical Influence on Biological Activity

Stereochemistry is a key factor that can modulate the biological activity of chiral this compound derivatives. For a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which are structurally related to the core of interest, the separation of enantiomers led to a significant increase in their inhibitory activity and selectivity for monoamine oxidase-A (MAO-A). nih.gov This highlights that the spatial arrangement of substituents can profoundly affect the interaction of these molecules with their biological targets. researchgate.netnih.gov

| Compound | Target | Activity | Reference |

| (-)-6 (enantiomer of a 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative) | MAO-A | Kᵢ = 2 nM, SI = 165,000 | nih.gov |

| (+)-6 (enantiomer of a 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative) | MAO-A | Kᵢ = 6 nM, SI = 166,666 | nih.gov |

| (-)-11 (enantiomer of a 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative) | MAO-A | Kᵢ = 4 nM, SI = 80,000 | nih.gov |

| (+)-11 (enantiomer of a 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative) | MAO-A | Kᵢ = 7 nM, SI = 38,571 | nih.gov |

Pharmacophore Mapping and Structural Determinants of Potency

Pharmacophore modeling helps in identifying the key structural features essential for biological activity. For this compound derivatives, the arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings constitutes the pharmacophore.

In the design of ROS receptor tyrosine kinase inhibitors, the importance of a hydrogen bond donor on the distal phenyl ring linked to a pyridine (B92270) moiety was emphasized. elsevierpure.com For a series of 1,3-diphenyl-1H-pyrazole derivatives acting as PPARγ partial agonists, comparative molecular field analysis and binding mode analysis provided insights into their partial agonistic effect. nih.gov These studies help in understanding the structural requirements for potent activity and guide the design of new, more effective derivatives.

Mechanistic Elucidation of Biological Actions in Preclinical Models

The biological effects of this compound derivatives are mediated through their interaction with various enzymes and receptors, leading to the modulation of specific signaling pathways.

Enzyme Inhibition and Modulation Pathways

Derivatives of the this compound scaffold have been shown to inhibit a range of enzymes implicated in various diseases.

Monoamine Oxidase (MAO-A and MAO-B): Structurally related pyrazole derivatives have demonstrated potent and selective inhibition of MAO-A. nih.gov For example, the enantiomers of certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles exhibited Kᵢ values in the nanomolar range for MAO-A inhibition. nih.gov

Kinases: A series of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles were rationally designed and screened as ROS receptor tyrosine kinase inhibitors. elsevierpure.com One compound, 6h, showed moderate inhibitory activity with an IC50 value of 6.25 μM. elsevierpure.com Pyrazole derivatives have also been investigated as inhibitors of other kinases, such as those involved in cancer progression. researchgate.netnih.gov

Other Enzymes: Pyrazole derivatives have a broad spectrum of enzyme inhibitory activity. They have been reported to inhibit meprin α and β, with some diphenylpyrazole derivatives showing high potency against meprin α. nih.gov While not specific to the 4-(3-methoxyphenyl) substitution, the pyrazole core is known to be a versatile scaffold for targeting various enzymes.

| Derivative Class | Enzyme Target | Key Findings | Reference |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Potent and selective inhibition, with enantiomers showing enhanced activity. | nih.gov |

| 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles | ROS Receptor Tyrosine Kinase | Moderate inhibitory activity observed for some derivatives. | elsevierpure.com |

| 3,5-Diphenylpyrazoles | Meprin α | High inhibitory activity in the low nanomolar range. | nih.gov |

Receptor Binding and Signaling Cascade Interventions

In addition to enzyme inhibition, this compound derivatives can exert their effects by interacting with specific receptors and modulating downstream signaling pathways.

Prostacyclin (PGI2) Receptor: The prostacyclin receptor (IP receptor) is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PGI2, initiates a signaling cascade, primarily through Gαs to increase intracellular cAMP levels. nih.govnih.gov This signaling is crucial in cardiovascular homeostasis. nih.gov While direct binding studies of this compound derivatives to the PGI2 receptor are not extensively detailed in the provided context, the general class of pyrazoles is known to interact with various GPCRs.

Calcium Channels: The modulation of intracellular calcium levels is a known mechanism for some pyrazole derivatives. nih.gov While the direct interaction with specific calcium channels by this compound derivatives is not explicitly detailed, the structural similarities to other biologically active pyrazoles suggest this as a potential mechanism of action that warrants further investigation.

Cellular Pathway Modulation

Research into the mechanisms of action for pyrazole derivatives has highlighted their potential to modulate key cellular signaling pathways involved in disease pathogenesis. While comprehensive studies specifically on this compound are still emerging, related compounds have demonstrated activities such as the suppression of the NF-κB pathway, which is crucial in inflammatory responses, and the induction of apoptosis, a process of programmed cell death essential for eliminating cancerous cells. The ability of pyrazole-containing molecules to influence these pathways underscores their therapeutic potential.

In Vitro and In Vivo Preclinical Efficacy Studies

Anti-cancer Activity in Cell Lines and Preclinical Animal Models

The anti-proliferative properties of pyrazole derivatives have been a significant focus of oncological research. A series of novel 1,4-disubstituted pyrazole derivatives, including a compound with the 4-(3-methoxyphenyl)pyrazole moiety, were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. This research demonstrated that these compounds exhibited a range of potencies. Specifically, certain derivatives displayed notable activity against the HCT-116 colon cancer cell line and the MCF-7 breast cancer cell line.

Further investigations into pyrazole-based compounds have explored their efficacy against other cancer types. For instance, studies on pyrazole derivatives have reported inhibitory activity against A549 lung cancer cells, HepG-2 liver cancer cells, and glioblastoma cell lines. The mechanisms often involve the inhibition of specific kinases or the induction of apoptosis. While these studies establish a strong precedent for the anti-cancer potential of the pyrazole scaffold, further direct testing of this compound is required to fully characterize its specific activity profile against a broad range of cancers, including acute myeloid leukemia.

Below is a summary of reported anti-cancer screening data for related pyrazole derivatives.

Table 1: Anti-cancer Activity of Related Pyrazole Derivatives

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| HCT-116 | Colon Carcinoma | Moderate to high cytotoxicity observed for some derivatives. |

| MCF-7 | Breast Adenocarcinoma | Variable cytotoxic effects demonstrated across different derivatives. |

| HepG-2 | Liver Carcinoma | Inhibitory activity reported for certain pyrazole compounds. |

| A549 | Lung Carcinoma | Cytotoxicity has been observed in screenings of pyrazole analogs. |

Anti-inflammatory Efficacy in Preclinical Assays

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, most notably as a core component of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Research has shown that certain pyrazole derivatives can effectively inhibit COX-1 and COX-2 enzymes, which are key mediators of the inflammatory cascade. Preclinical assays, such as carrageenan-induced paw edema in rats, are standard models for evaluating the in vivo anti-inflammatory effects of new chemical entities. While the broader class of pyrazoles is known for these properties, specific data on the anti-inflammatory efficacy of this compound from such preclinical assays would be needed to confirm its activity.

Antimicrobial Activity against Pathogenic Strains

The antimicrobial potential of pyrazole derivatives has been explored against a wide spectrum of pathogens. Studies have documented the synthesis of pyrazole compounds and their subsequent screening for activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

For instance, various pyrazole derivatives have been tested against Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli (a Gram-negative bacterium), and the fungal pathogen Candida albicans. Some of these compounds have shown moderate to good inhibitory activity. The antimicrobial efficacy is often attributed to the specific substitutions on the pyrazole ring. Furthermore, the pyrazole scaffold has been investigated for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some analogs demonstrating promising minimum inhibitory concentrations (MIC). The activity of this compound itself would need to be confirmed through specific antimicrobial screening.

Table 2: Antimicrobial Spectrum of Related Pyrazole Compounds

| Pathogen | Type | Reported Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Variable, with some derivatives showing significant inhibition. |

| Escherichia coli | Gram-negative Bacteria | Generally moderate activity, often lower than against Gram-positive strains. |

| Candida albicans | Fungus | Antifungal effects have been reported for several pyrazole derivatives. |

| Aspergillus fumigatus | Fungus | Activity has been observed in some, but not all, tested pyrazole analogs. |

Antioxidant Activity in Biochemical and Cellular Assays

A number of studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds are evaluated using various biochemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to determine their ability to neutralize free radicals. The antioxidant potential is often linked to the electronic properties of the substituents on the pyrazole ring. The methoxy group on the phenyl ring of this compound, for example, is an electron-donating group that could potentially contribute to antioxidant activity. However, specific experimental data from biochemical and cellular assays are necessary to quantify the antioxidant capacity of this particular compound.

Antiparasitic Efficacy in Preclinical Models

The development of new antiparasitic agents is a global health priority. The pyrazole scaffold has been identified as a promising starting point for the discovery of novel compounds with activity against various parasites. Research in this area includes the synthesis and evaluation of pyrazole derivatives against protozoan parasites like Leishmania and Trypanosoma. The mechanism of action can vary, but often involves the inhibition of essential parasitic enzymes. While the broader class of compounds shows promise, dedicated preclinical studies are required to determine the specific antiparasitic efficacy of this compound.

Neuroprotective Potential in In Vitro and Animal Models

While direct experimental studies on the neuroprotective effects of this compound are not extensively documented in the current scientific literature, the broader class of pyrazole derivatives, particularly those bearing methoxyphenyl substitutions, has demonstrated significant promise in preclinical models of neurodegeneration. nih.govresearchgate.net Research into these related compounds provides a foundation for understanding the potential neuroprotective capacity of the pyrazole scaffold.

A notable study investigated a series of pyrazole derivatives bearing a 3,4,5-trimethoxyphenyl moiety for their ability to protect against neurotoxicity in an in vitro model of Parkinson's disease. researchgate.net In this research, the neuroprotective activity of the compounds was evaluated against cell death induced by 6-hydroxydopamine (6-OHDA) in the human neuroblastoma SH-SY5Y cell line. researchgate.net 6-OHDA is a neurotoxin commonly used to create experimental models of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.

Several of the tested pyrazole derivatives exhibited significant, dose-dependent protection of the SH-SY5Y cells from 6-OHDA-induced toxicity. researchgate.net The neuroprotective effects of these compounds are thought to be linked to their antioxidant and anti-inflammatory properties, which are crucial in combating the pathological processes underlying neurodegenerative diseases. The pyrazole core is recognized as a biologically important heterocyclic scaffold that has attracted medicinal chemists for the development of novel neuroprotective agents. nih.gov

The structure-activity relationship (SAR) of these pyrazole derivatives suggests that the nature and position of the substituents on the phenyl ring play a critical role in their neuroprotective activity. nih.gov While awaiting direct evidence for this compound, the positive results for structurally similar compounds underscore the potential of this chemical class in the development of new therapies for neurodegenerative disorders.

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives in a 6-OHDA In Vitro Model

| Compound | Concentration (µM) | % Cell Viability (relative to control) | Reference |

| Pyrazole derivative 4b | 10 | Significant protection (p < 0.05) | researchgate.net |

| Pyrazole derivative 4e | 10 | Significant protection (p < 0.05) | researchgate.net |

| Pyrazole derivative 4f | 10 | Significant protection (p < 0.05) | researchgate.net |

| Pyrazole derivative 4g | 10 | Significant protection (p < 0.05) | researchgate.net |

| Pyrazolo[3,4-d]pyridazine 5e | 10 | 110.7 ± 4.3% | researchgate.net |

This table presents a selection of data from a study on 3,4,5-trimethoxyphenyl bearing pyrazole derivatives, as direct data for this compound is not available.

Anti-platelet Aggregation Activity in Preclinical Models

Although specific studies on the anti-platelet aggregation activity of this compound are limited, research on closely related pyrazole derivatives containing a methoxyphenyl group has revealed significant inhibitory effects on platelet function in preclinical models. nih.gov These findings suggest a potential role for this class of compounds in the management of thrombotic diseases.

In one study, a series of pyrazole derivatives were synthesized and evaluated for their ability to interfere with platelet activation and aggregation. nih.gov Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a key event in the formation of blood clots. The study focused on the compounds' effects on reactive oxygen species (ROS) production in platelets, a critical factor in the signaling pathways that lead to aggregation. nih.gov

The investigation revealed that three pyrazole derivatives, designated as 4a, 4f, and 4g, which feature a methoxy substituent on a phenyl ring, were potent inhibitors of ROS production in thrombin-stimulated human platelets. nih.govmdpi.com The inhibitory concentration (IC₅₀) values for blocking ROS production were in the micromolar range, indicating significant antioxidant activity within the cellular environment. nih.govmdpi.com

The mechanism underlying the anti-platelet effect of these pyrazole derivatives is linked to their ability to mitigate oxidative stress. Specifically, these compounds were found to inhibit superoxide (B77818) anion production, reduce lipid peroxidation, and decrease the activity of NADPH oxidase, a key enzyme responsible for ROS generation in platelets. nih.govresearchgate.net By attenuating these oxidative processes, the pyrazole derivatives effectively dampened the downstream signaling that leads to platelet aggregation. nih.gov These findings highlight the potential of pyrazole-based compounds as a source for the development of novel anti-platelet agents. nih.gov

Table 2: In Vitro Anti-platelet and Antioxidant Activity of Selected Methoxyphenyl-Containing Pyrazole Derivatives

| Compound | IC₅₀ for Platelet ROS Production Inhibition (µM) | Effect on Superoxide Anion Production | Effect on Lipid Peroxidation | Effect on NADPH Oxidase Activity | Reference |

| 4a | 10.1 | Strong inhibition | Strong inhibition | Strong inhibition | nih.govmdpi.com |

| 4f | 8.6 | Strong inhibition | Strong inhibition | Strong inhibition | nih.govmdpi.com |

| 4g | 9.5 | Strong inhibition | Strong inhibition | Strong inhibition | nih.govmdpi.com |

This table summarizes the findings for pyrazole derivatives 4a, 4f, and 4g, which are structurally related to this compound, as direct data for the latter is not available.

Pharmacokinetics and Adme Profiling in Preclinical Development

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. These assays are conducted in a controlled laboratory setting, typically using cellular or subcellular systems.

Metabolic Stability in Liver Microsomes and Hepatocyte Models (e.g., CYP450, UGT)

Metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily located in the liver. This is a crucial parameter as it influences the compound's half-life and oral bioavailability. The primary systems used are liver microsomes and hepatocytes, which contain major enzyme families like Cytochrome P450 (CYP450) and UDP-glucuronosyltransferases (UGT).

Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. Assays using human liver microsomes (HLM) fortified with the cofactor NADPH are commonly employed to assess the rate of disappearance of the parent compound over time. This allows for the calculation of the intrinsic clearance (CLint), a measure of the inherent metabolic rate.

UDP-glucuronosyltransferases (UGT): These are key phase II enzymes that conjugate small molecules with glucuronic acid, increasing their water solubility and facilitating their excretion. Hepatocytes, which contain both phase I and phase II enzymes, are often used to evaluate the contribution of UGT and other conjugation pathways to a compound's metabolism.

Research Findings: Specific data on the metabolic stability of 4-(3-Methoxyphenyl)-1H-pyrazole in liver microsomes or hepatocyte models, including its metabolism by CYP450 or UGT enzymes, are not available in the public domain.

Table 1: Illustrative Data Table for Metabolic Stability in Human Liver Microsomes

| Compound | Concentration (µM) | Incubation Time (min) | % Remaining | Intrinsic Clearance (µL/min/mg protein) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Reference Compound A (Low Clearance) | 1 | 60 | 85 | 5 |

| Reference Compound B (High Clearance) | 1 | 60 | 10 | 200 |

| This table is for illustrative purposes only. No experimental data was found for this compound. |

Intestinal Permeability Evaluation (e.g., Caco-2, MDCK Cell-Based Models)

Intestinal permeability is a critical determinant of the oral absorption of a drug. Cell-based models that mimic the human intestinal epithelium are widely used to predict this parameter.

Caco-2 Cell Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions, resembling the intestinal barrier. cymitquimica.com The apparent permeability coefficient (Papp) is measured by adding the compound to the apical (lumenal) side and quantifying its appearance on the basolateral (blood) side over time. cymitquimica.com

MDCK Cell Model: Madin-Darby Canine Kidney (MDCK) cells can also form a polarized monolayer with tight junctions and are often used as an alternative or complement to Caco-2 cells. They are particularly useful for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), as they can be transfected to express these human transporters.

Research Findings: No specific data regarding the intestinal permeability of This compound as determined by Caco-2, MDCK, or other similar cell-based models are publicly available.

Table 2: Illustrative Data Table for Caco-2 Permeability

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| This compound | A to B | Data not available | Data not available | Data not available |

| This compound | B to A | Data not available | ||

| Reference Compound C (High Permeability) | A to B | 25 | 1.1 | High |

| Reference Compound D (Low Permeability/Efflux Substrate) | A to B | 0.5 | 5.0 | Low |

| This table is for illustrative purposes only. No experimental data was found for this compound. A to B represents apical to basolateral transport; B to A represents basolateral to apical transport. |

In Vivo Pharmacokinetic (PK) Analysis in Animal Models (e.g., Clearance, Bioavailability, Distribution Volume, Half-Life)

In vivo pharmacokinetic studies in animal models (e.g., rodents, dogs) are essential to understand how a compound behaves in a whole organism. These studies provide key parameters that are used to predict the human pharmacokinetic profile.

Clearance (CL): The volume of plasma cleared of the drug per unit of time. It is a measure of the efficiency of drug elimination.

Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation unchanged.

Volume of Distribution (Vd): A theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma.

Half-Life (t½): The time required for the drug concentration in the plasma to decrease by half.

Research Findings: There are no publicly available reports detailing the in vivo pharmacokinetic parameters of This compound in any animal models.

Table 3: Illustrative Data Table for In Vivo Pharmacokinetics in Rats

| Compound | Dose (mg/kg) | Route | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | F (%) |

| This compound | Data not available | IV | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | PO | N/A | N/A | Data not available | Data not available |

| Reference Compound E | 2 | IV | 15 | 1.5 | 2.0 | 60 |

| Reference Compound E | 10 | PO | N/A | N/A | 2.2 | |

| This table is for illustrative purposes only. No experimental data was found for this compound. IV: intravenous, PO: oral. |

Blood-Brain Barrier (BBB) Permeability Assessment

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. The BBB is a highly selective barrier that protects the brain from harmful substances. Assessment of BBB permeability can be conducted using in vitro models (e.g., co-cultures of endothelial cells, astrocytes, and pericytes) or in vivo in animal models by measuring the ratio of the drug concentration in the brain to that in the plasma (Kp or logBB).

Research Findings: No specific studies on the blood-brain barrier permeability of This compound were found in the public scientific literature.

Table 4: Illustrative Data Table for Blood-Brain Barrier Permeability

| Compound | In Vitro Model | Papp (x 10⁻⁶ cm/s) | In Vivo Model | Kp | LogBB | CNS Penetration Classification |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Reference Compound F (High Penetration) | PAMPA-BBB | 15 | Rat | 2.5 | 0.40 | High |

| Reference Compound G (Low Penetration) | Co-culture | 0.8 | Rat | 0.1 | -1.0 | Low |

| This table is for illustrative purposes only. No experimental data was found for this compound. |

Conclusion and Future Perspectives in 4 3 Methoxyphenyl 1h Pyrazole Research

Summary of Key Research Findings and Contributions

Research into 4-(3-Methoxyphenyl)-1H-pyrazole and its derivatives has yielded a wealth of knowledge, primarily centered on their synthesis and biological activities. The pyrazole (B372694) core, with its adjacent nitrogen atoms, provides a stable and versatile platform for chemical modification. nih.govmdpi.com The presence of the 3-methoxyphenyl (B12655295) group at the 4-position of the pyrazole ring is a key structural feature that influences the biological and chemical properties of these compounds. ontosight.ai

A significant body of work has focused on the synthesis of various derivatives. For instance, researchers have successfully synthesized 1,3-disubstituted pyrazole moieties starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. nih.gov This has led to the creation of a series of heterocyclic derivatives, including 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, and pyridine-3-carbonitrile, among others. nih.gov Another notable synthetic achievement is the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a valuable starting material for further functionalization through reactions like metalation and cross-coupling. mdpi.com

The biological activities of these compounds are a major area of investigation. Pyrazole derivatives, in general, are known for a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. researchgate.netglobalresearchonline.netnih.gov Specifically, derivatives of this compound have demonstrated significant anti-inflammatory properties, with some compounds showing activity comparable to the well-known drug celecoxib. nih.gov Furthermore, the structural combination of pyrazole with other heterocyclic systems like 1,2,4-triazole (B32235) has been explored to enhance the potential for interaction with various biological targets. zsmu.edu.ua

In the realm of materials science, pyrazole derivatives are recognized for their utility as dyes, pigments, and fluorescent agents. globalresearchonline.netresearchgate.net The unique photophysical properties of these compounds make them promising candidates for applications in this field.

Identification of Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the study of this compound. A primary challenge lies in the comprehensive exploration of its structure-activity relationships (SAR). While numerous derivatives have been synthesized and tested for biological activity, a systematic and in-depth understanding of how specific structural modifications influence their pharmacological effects is often lacking. This includes a detailed analysis of the impact of substituents on the pyrazole ring and the methoxyphenyl moiety.

Another significant gap is the limited investigation into the material science applications of this compound derivatives. While their potential as fluorescent agents and dyes is acknowledged, there is a need for more focused research to design and synthesize novel materials with specific optical and electronic properties. globalresearchonline.netresearchgate.net

The development of more efficient and environmentally friendly synthetic methods also presents a challenge. While various synthetic routes have been established, there is always a need for greener and more atom-economical approaches to produce these compounds. researchgate.net

Furthermore, the exploration of the full therapeutic potential of these compounds is far from complete. While anti-inflammatory activity has been a major focus, other potential applications, such as in cancer therapy, neurodegenerative diseases, and infectious diseases, remain underexplored. nih.govresearchgate.net The investigation into their mechanisms of action at a molecular level is another area that requires more attention.

Strategic Directions for Future Academic Investigations and Derivative Development

Future research on this compound should be directed towards addressing the identified gaps and challenges. A multi-pronged approach encompassing synthesis, biological evaluation, and material science is crucial for unlocking the full potential of this scaffold.

Key strategic directions include:

Systematic SAR Studies: Future synthetic efforts should focus on creating libraries of derivatives with systematic variations in their structure. This will enable a more thorough understanding of the structure-activity relationships and guide the design of more potent and selective compounds.

Exploration of Novel Therapeutic Targets: Research should expand beyond anti-inflammatory applications to investigate the potential of these compounds against other diseases. This includes screening against a wider range of biological targets and in various disease models.

Development of Advanced Materials: A concerted effort should be made to explore the material science applications of this compound derivatives. This includes the design and synthesis of novel fluorescent probes, organic light-emitting diode (OLED) materials, and other functional materials.

Green Synthesis Methodologies: The development of sustainable and efficient synthetic methods should be a priority. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of their production.

Mechanistic Studies: In-depth studies to elucidate the mechanisms of action of the most promising compounds are essential. This will provide valuable insights into their molecular targets and pathways, facilitating their further development as therapeutic agents.

By pursuing these strategic directions, the scientific community can continue to build upon the existing knowledge base and unlock the full potential of this compound and its derivatives in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 4-(3-Methoxyphenyl)-1H-pyrazole and its derivatives?

The synthesis typically involves cyclocondensation or cyclization reactions. For example, pyrazole derivatives are often prepared via the reaction of hydrazines with β-keto esters or enaminones. describes a general procedure using tosyl-protected intermediates and flash chromatography for purification, yielding substituted pyrazoles with high efficiency (73–95% yields). Key steps include protecting the pyrazole nitrogen with a tosyl group and introducing substituents via nucleophilic substitution or coupling reactions .

Q. How is structural characterization of this compound performed?

Structural validation relies on spectroscopic and crystallographic methods. X-ray crystallography (e.g., SHELX programs) is critical for resolving bond lengths, angles, and hydrogen bonding patterns . For instance, reports the crystal structure of a related pyrazole-carbaldehyde derivative, confirming planarity of the pyrazole ring and methoxyphenyl substituent orientation. Mass spectrometry (ESI) and IR spectroscopy are used to verify molecular weight and functional groups .

Q. What analytical techniques are employed to assess purity and regioselectivity in pyrazole synthesis?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Regioselectivity in pyrazole formation is confirmed using - and -NMR to distinguish between isomers. For example, highlights the use of -NMR to confirm the position of methyl and carboxylic acid groups in pyrazole-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. combines experimental and theoretical studies to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability of intermediates. Solvent effects and catalyst interactions (e.g., copper sulfate in click chemistry, as in ) are modeled to enhance yield and selectivity .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

SHELXL refinement ( ) and validation tools like PLATON () address discrepancies. For example, hydrogen bonding ambiguities in pyrazole crystals are resolved using graph-set analysis ( ) and Etter’s rules to classify interaction patterns. Ring puckering parameters ( ) can further clarify nonplanar conformations .

Q. How do substituent effects influence biological activity in pyrazole-based compounds?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methoxy, trifluoromethyl) and evaluate pharmacological properties. and describe pyrazole derivatives tested for antimicrobial and carbonic anhydrase inhibition. Methodologies include in vitro enzyme assays (e.g., IC determination) and docking simulations to map binding interactions .

Q. What advanced functionalization methods are used for this compound?

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, ) and Mannich reactions () enable hybrid scaffold synthesis. For example, triazole-pyrazole hybrids () are synthesized under mild conditions (50°C, 16 hours) with copper sulfate catalysis, achieving 60–61% yields .

Q. How are hydrogen bonding and π-π interactions analyzed in pyrazole crystal engineering?

Graph-set analysis ( ) categorizes hydrogen bonds (e.g., D(2) motifs in ), while Hirshfeld surfaces quantify intermolecular contacts. shows that methoxy groups participate in C–H···O interactions, stabilizing crystal packing. Computational tools like Mercury visualize these networks .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.